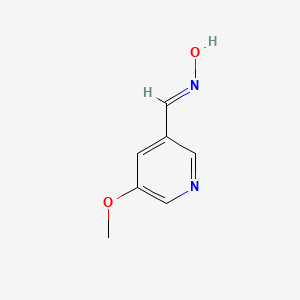

5-Methoxynicotinaldehyde oxime

Vue d'ensemble

Description

5-Methoxynicotinaldehyde oxime is a heterocyclic compound with the empirical formula C7H8N2O2 . It has a molecular weight of 152.15 . It is primarily used for research and development purposes .

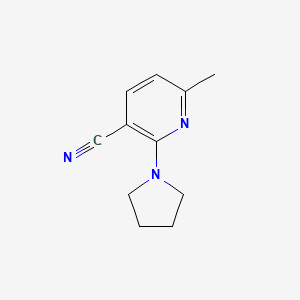

Molecular Structure Analysis

The molecular structure of 5-Methoxynicotinaldehyde oxime consists of a pyridine ring with a methoxy group and an oxime group attached . The SMILES string representation is COc1cncc(\C=N\O)c1 .Chemical Reactions Analysis

Oximes, including 5-Methoxynicotinaldehyde oxime, have diverse reactivity modes that enable their use in various methodologies . They can undergo transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .Applications De Recherche Scientifique

Role in Medicinal Chemistry

Oximes, including 5-Methoxynicotinaldehyde oxime, represent an important class in medicinal chemistry. They are renowned for their widespread applications as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .

Antidotes for Organophosphate Poisoning

Organophosphate poisoning continues to be a major threat to humans, accounting for nearly one million poisoning cases every year leading to at least 20,000 deaths worldwide . Oximes have gained wide popularity due to their potency to act as antidotes against nerve agents. This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) .

Role in Antibiotics

Oxime based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .

Anti-cancer Activities

Oximes are regarded for their anti-cancer activities .

Anti-inflammatory Activities

Oximes are also known for their anti-inflammatory activities .

Anti-oxidant Activities

Oximes have been recognized for their anti-oxidant activities .

Safety and Hazards

Safety data sheets advise avoiding breathing mist, gas, or vapors of 5-Methoxynicotinaldehyde oxime. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation is necessary when handling this compound .

Orientations Futures

Oximes, including 5-Methoxynicotinaldehyde oxime, have potential for diverse applications due to their unique reactivity modes . They have been used in dynamic materials, energetic materials, and biocatalytic oxime reductions . Future research may focus on understanding the neurophysiological and neural mechanisms that contribute to the potential clinical effects of oximes .

Mécanisme D'action

Target of Action

Oximes are known for their ability to reactivate the enzyme acetylcholinesterase (AChE) . AChE is a critical enzyme that breaks down neurotransmitters in the nervous system. Some oximes are used as antidotes against nerve agents that inhibit AChE .

Mode of Action

The mechanism of action of oximes involves the reactivation of AChE. They bind to the inhibited enzyme and remove the inhibiting group, restoring the enzyme’s activity .

Biochemical Pathways

The primary biochemical pathway affected by oximes is the cholinergic pathway. By reactivating AChE, oximes ensure the breakdown of acetylcholine, a neurotransmitter, thereby regulating nerve impulses .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, Excretion) of oximes can vary widely depending on their specific chemical structure. Some oximes are well absorbed and can cross the blood-brain barrier, while others might have different pharmacokinetic profiles .

Result of Action

The reactivation of AChE by oximes can alleviate the symptoms caused by AChE inhibitors. These symptoms can include muscle weakness, breathing difficulties, and other signs of impaired nerve function .

Action Environment

The action of oximes can be influenced by various factors, including the specific chemical environment within the body and the presence of other substances that might interact with the oxime .

Propriétés

IUPAC Name |

(NE)-N-[(5-methoxypyridin-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7-2-6(4-9-10)3-8-5-7/h2-5,10H,1H3/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJMHCDUUDDZBX-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CN=CC(=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670147 | |

| Record name | N-[(E)-(5-Methoxypyridin-3-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxynicotinaldehyde oxime | |

CAS RN |

1087659-31-1 | |

| Record name | N-[(E)-(5-Methoxypyridin-3-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

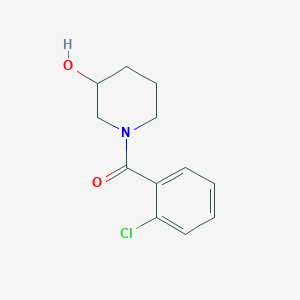

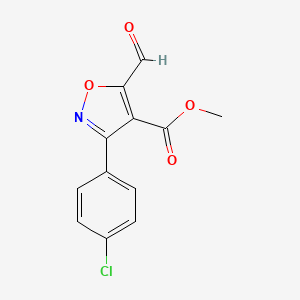

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline](/img/structure/B1419622.png)